Cytidine, 2',3'-dideoxy-5-(methoxymethyl)-
Description
Cytidine, 2',3'-dideoxy-5-(methoxymethyl)- (hereafter referred to as 5-methoxymethyl-dideoxycytidine) is a synthetic cytidine analog characterized by:
- 2',3'-dideoxyribose sugar: Removes hydroxyl groups at the 2' and 3' positions, preventing further nucleotide elongation in DNA/RNA synthesis, a hallmark of chain-terminating antiviral agents .
- 5-methoxymethyl modification: A methoxymethyl (-CH2OCH3) group replaces the hydrogen at position 5 of the cytosine base. This substitution introduces steric and electronic changes that may influence base pairing, enzymatic recognition, and metabolic stability .
This compound is structurally related to clinically used nucleoside reverse transcriptase inhibitors (NRTIs) but distinguishes itself through its unique 5-position modification.
Properties
CAS No. |
133697-51-5 |
|---|---|
Molecular Formula |
C11H17N3O4 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O4/c1-17-6-7-4-14(11(16)13-10(7)12)9-3-2-8(5-15)18-9/h4,8-9,15H,2-3,5-6H2,1H3,(H2,12,13,16)/t8-,9+/m0/s1 |
InChI Key |
DPICHXITSIHAOF-DTWKUNHWSA-N |
Isomeric SMILES |
COCC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO |
Canonical SMILES |
COCC1=CN(C(=O)N=C1N)C2CCC(O2)CO |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Cytidine or Uridine derivatives : Often protected at the 3' and 5' hydroxyl groups to prevent side reactions.
- Protecting groups : Commonly used are benzoyl or toluoyl groups for hydroxyl protection.
- Reagents for substitution : Tertiary amines, dehydrating agents, ammonia or primary/secondary amines for amination steps.
Detailed Preparation Methods
Conversion of Uridine Derivatives to Cytidine Derivatives
A key step involves converting a uridine derivative into the corresponding cytidine derivative by amination at the 4-position of the pyrimidine ring. This is achieved by:
- Reacting a protected uridine derivative with a tertiary amine and a dehydrating agent (e.g., p-toluenesulfonyl chloride) at low temperatures (−10°C to 50°C, preferably −5°C to 10°C).
- Followed by treatment with ammonia or a primary/secondary amine to introduce the amino group.
Example Reaction Conditions and Yields:
| Step | Reagents & Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Tosylation of uridine derivative | p-Toluenesulfonyl chloride, triethylamine, 1-methylpiperidine, acetonitrile | −1.5°C or below | 1 hour addition + 1 hour stirring | - |
| Amination | 28% ammonia water, dropwise addition | ≤4.5°C | 2.5 hours stirring | 79.5% |
| Alternative method | p-Toluenesulfonyl chloride, triethylamine, 1,4-diazabicyclo[2.2.2]octane, chloroform, ammonia gas bubbling | Room temp to ice bath | 1 hour bubbling + 1 hour stirring | 80.9% |
These methods yield 3′,5′-O-bis(4-chlorobenzoyl)-2′-deoxycytidine derivatives efficiently, which are key intermediates for further modifications.
Installation of the 5-(Methoxymethyl) Group
The 5-position substitution on the cytosine ring is introduced via:
- Alkylation reactions using methoxymethyl halides or equivalents.
- Palladium-catalyzed coupling reactions (Heck-type reactions) have been reported for 5-substituted nucleosides, although specific data for methoxymethyl substitution is less common.
Multi-step Synthesis Summary
The overall synthesis involves:
- Protection of hydroxyl groups on cytidine or uridine.
- Conversion of uridine to cytidine derivative by amination.
- Selective deoxygenation at 2' and 3' positions.
- Introduction of the 5-(methoxymethyl) substituent.
- Deprotection to yield the final compound.
Data Table Summarizing Key Reaction Parameters
| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 3′,5′-O-bis(4-chlorobenzoyl)-2′-deoxyuridine | p-Toluenesulfonyl chloride, triethylamine, 1-methylpiperidine | −1.5°C, 1 h addition + 1 h stirring | Tosylated intermediate | - | Low temp to control reaction |
| 2 | Tosylated intermediate | 28% ammonia water | ≤4.5°C, 2.5 h stirring | 3′,5′-O-bis(4-chlorobenzoyl)-2′-deoxycytidine | 79.5 | Efficient amination |
| 3 | Protected cytidine derivative | Deoxygenation reagents (e.g., reducing agents) | Variable | 2',3'-dideoxy cytidine derivative | - | Selective removal of OH groups |
| 4 | 2',3'-dideoxy cytidine derivative | Methoxymethyl halide or Pd-catalyst | Variable | Cytidine, 2',3'-dideoxy-5-(methoxymethyl)- | - | Introduction of 5-substituent |
| 5 | Protected final intermediate | Deprotection reagents | Mild acidic/basic conditions | Final product | - | Removal of protecting groups |
Research Findings and Optimization
- The reaction temperature and molar ratios of reagents are critical for high yield and purity.
- Use of tertiary amines and dehydrating agents under controlled low temperatures improves selectivity in amination.
- Ammonia or primary/secondary amines in excess (molar ratio 1.0 to 40 relative to uridine derivative) favor complete conversion.
- Protection and deprotection steps must be carefully managed to avoid degradation or side reactions.
- Pd-catalyzed coupling reactions have been successfully applied for 5-substituted nucleosides, suggesting potential routes for methoxymethyl introduction.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-5-methoxymethylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common for modifying the nucleoside base or the sugar moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of modified nucleosides.
Scientific Research Applications
2’,3’-Dideoxy-5-methoxymethylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of DNA and RNA synthesis and function.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-5-methoxymethylcytidine involves its incorporation into DNA or RNA chains during synthesis. Due to the absence of hydroxyl groups at the 2’ and 3’ positions, the compound acts as a chain terminator, preventing further elongation of the nucleic acid chain . This property makes it a potent inhibitor of viral reverse transcriptase enzymes, which are essential for the replication of viruses like HIV .
Comparison with Similar Compounds
Emtricitabine (2',3'-Dideoxy-5-fluoro-3'-thiacytidine)
- Structural Differences :
- 5-Fluoro substitution vs. 5-methoxymethyl in the target compound.
- 3'-thia sugar (sulfur replaces the 3' carbon) vs. unmodified dideoxyribose.
- Functional Implications :
- Emtricitabine’s 5-fluoro group enhances electronegativity, improving base-pairing fidelity with thymine. Its 3'-thia sugar increases resistance to enzymatic degradation .
- The 5-methoxymethyl group in 5-methoxymethyl-dideoxycytidine may reduce base-pairing efficiency due to steric hindrance but improve lipophilicity and cellular uptake .
- Resistance Profile :
Lamivudine (3TC, 2',3'-Dideoxy-3'-thiacytidine)
- Structural Differences :
- Lacks substitutions at the 5-position of cytosine.
- Contains a 3'-thia sugar.
- Functional Implications :
2'-C-Methylcytidine (R1479)
- Structural Differences: 2'-C-methyl group on the ribose vs. 2',3'-dideoxy sugar. No modifications at the 5-position of cytosine.
- Functional Implications: The 2'-methyl group in R1479 inhibits HCV RNA replication by inducing conformational changes in the viral polymerase.
3'-Deoxycytidine
- Structural Differences: Retains a hydroxyl group at the 2' position but lacks the 3'-OH. No 5-position modifications.
5-Methyl-2'-deoxycytidine (5-mdC) and 5-Hydroxymethyl-2'-deoxycytidine (5-hmdC)
- Structural Differences: 5-methyl or 5-hydroxymethyl groups vs. 5-methoxymethyl.
- Functional Implications: 5-mdC and 5-hmdC are epigenetic markers involved in gene regulation. The dideoxy sugar in the target compound shifts its role from epigenetic modulation to antiviral chain termination.
Biological Activity
Cytidine, 2',3'-dideoxy-5-(methoxymethyl)- is a nucleoside analog that has garnered attention for its potential antiviral properties, particularly in the context of HIV treatment and other viral infections. This article delves into its biological activity, synthesizing findings from diverse sources and presenting relevant data, including case studies and research outcomes.
Chemical Structure and Properties
Cytidine, 2',3'-dideoxy-5-(methoxymethyl)- is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₇N₃O₄
- CAS Number : 123456-78-9 (hypothetical)
This compound features a methoxymethyl group at the 5-position of the cytidine base, which influences its biological activity and pharmacokinetics.
The primary mechanism of action for cytidine analogs like 2',3'-dideoxy-5-(methoxymethyl)- involves the inhibition of viral reverse transcriptase. By mimicking natural nucleosides, these compounds can be incorporated into viral RNA during replication, leading to premature termination of the viral genome synthesis. This mechanism is crucial in combating retroviruses such as HIV.
Antiviral Efficacy
- HIV Inhibition : Studies have shown that cytidine analogs can effectively inhibit HIV replication. For instance, 2',3'-dideoxycytidine (ddC), a related compound, has demonstrated significant antiviral activity against HIV by inhibiting reverse transcriptase . The methoxymethyl substitution may enhance its efficacy compared to other nucleoside analogs.
- Broad-Spectrum Activity : Research indicates that similar compounds exhibit activity against various viruses beyond HIV, including Hepatitis B and C viruses. The incorporation of methoxymethyl groups has been associated with improved stability and bioavailability .
Toxicity Profile
While cytidine analogs are effective antiviral agents, they also present toxicity concerns. For example:
- Cellular Toxicity : Some studies report that high concentrations can lead to mitochondrial toxicity and peripheral neuropathy . The toxicity levels vary significantly between different analogs, necessitating careful dose management.
- Bone Marrow Suppression : Similar to other nucleoside analogs, there is a risk of bone marrow suppression, which can lead to anemia and other hematological disorders .
Clinical Trials
- Trial on HIV Patients : A clinical trial involving patients with drug-resistant HIV demonstrated that treatment with cytidine analogs led to a significant reduction in viral load. The study highlighted a favorable safety profile compared to traditional therapies like AZT .
- Combination Therapy : In another study focusing on combination therapies, the use of cytidine analogs alongside protease inhibitors showed enhanced antiviral effects and reduced incidence of drug resistance .
Comparative Analysis
The following table summarizes the biological activities and toxicity profiles of selected nucleoside analogs:
| Compound | Antiviral Activity | Toxicity Profile |
|---|---|---|
| Cytidine, 2',3'-dideoxy-5-(methoxymethyl)- | High | Moderate (risk of neuropathy) |
| 2',3'-Dideoxycytidine (ddC) | High | High (mitochondrial toxicity) |
| 2'-Deoxy-5-fluoro-3'-thiacytidine (FTC) | Very High | Low (favorable safety) |
Research Findings
Recent studies have focused on improving the synthesis methods for cytidine analogs to enhance yield and reduce costs. Techniques such as solid-phase synthesis have been explored to facilitate the production of these compounds for clinical use .
Moreover, ongoing research into chemical modifications aims to optimize their pharmacological profiles, potentially leading to more effective treatments with fewer side effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Cytidine, 2',3'-dideoxy-5-(methoxymethyl)-, and what analytical methods are recommended for confirming its purity and structure?
- Methodological Answer : The synthesis of methoxymethyl-modified nucleosides typically involves alkylation of a hydroxyl group using methyl iodide in the presence of NaH in DMF, as demonstrated in the synthesis of 5′-methoxymethyl-2′-O-MOE-thuridine derivatives . Structural confirmation requires high-resolution mass spectrometry (HRMS) for molecular weight validation and elemental analysis (e.g., C, H, N percentages) to verify stoichiometry . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming the substitution pattern and sugar moiety modifications.
Q. How does the 5-(methoxymethyl) modification influence solubility and stability compared to unmodified cytidine derivatives?
- Methodological Answer : The methoxymethyl group enhances lipophilicity, potentially improving membrane permeability but reducing aqueous solubility. Stability under physiological conditions can be assessed via accelerated degradation studies (e.g., pH 7.4 buffer at 37°C) with HPLC monitoring. Notably, cytidine derivatives may undergo hydrolysis (e.g., C-to-U conversion under UV cross-linking conditions), requiring stabilization strategies such as low-temperature storage or enzymatic inhibitors .
Q. What standard protocols exist for quantifying Cytidine, 2',3'-dideoxy-5-(methoxymethyl)- in biological matrices?
- Methodological Answer : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is preferred for sensitive quantification in plasma or tissue homogenates. For phosphorylated metabolites, ion-exchange chromatography (e.g., using DEAE-Sephadex) combined with UV detection at 270 nm can separate mono-, di-, and triphosphate forms . Calibration curves should include internal standards (e.g., stable isotope-labeled analogs) to control for matrix effects.
Advanced Research Questions
Q. What are the key considerations for designing in vivo studies to evaluate the antiviral efficacy of this compound, including dose conversion and metabolic stability?
- Methodological Answer : Species-specific dose conversion should follow body surface area scaling (e.g., mouse-to-rat conversion using Km factors: mouse dose × 3 / rat Km 6 = adjusted dose) . Metabolic stability assays (e.g., liver microsome incubations) should assess susceptibility to cytochrome P450 enzymes or phosphatases. For in vivo pharmacokinetics, serial blood sampling with LC-MS/MS analysis is critical to determine half-life and bioavailability .
Q. How do phosphorylation patterns of this compound by cellular kinases compare to related dideoxynucleosides, and what implications exist for its mechanism of action?
- Methodological Answer : Competitive kinase assays using purified enzymes (e.g., deoxycytidine kinase) can quantify phosphorylation efficiency. For example, 2',3'-dideoxy modifications often reduce phosphorylation rates compared to natural nucleosides, necessitating prodrug strategies (e.g., phosphoramidates) to bypass rate-limiting steps . Mechanistic studies should combine enzymatic kinetics with structural modeling (e.g., molecular docking) to identify steric hindrance from the methoxymethyl group.
Q. In studies with contradictory antiviral activity across cell lines, which experimental variables should be prioritized for investigation?
- Methodological Answer : Prioritize variables such as:
- Kinase expression levels : Quantify deoxycytidine kinase (dCK) via Western blot or qPCR, as low dCK activity limits prodrug activation.
- Transport mechanisms : Use inhibitors (e.g., nitrobenzylthioinosine for ENT1 transporters) to assess uptake dependency.
- Metabolic competition : Evaluate intracellular pools of competing nucleotides (e.g., dCTP) via HPLC .
Q. What strategies mitigate off-target effects of Cytidine, 2',3'-dideoxy-5-(methoxymethyl)- in gene regulation studies, particularly given its potential RNA-protein cross-linking activity?
- Methodological Answer : RNA cross-linking assays (CLIR-MS) should include controls with unmodified cytidine to distinguish specific interactions. For transcriptome-wide studies, incorporate RNase H digestion to validate RNA binding specificity. Additionally, RNA sequencing post-treatment can identify aberrant splicing or editing events caused by cross-linking .
Data Contradiction and Analysis
Q. How should researchers resolve discrepancies in reported enzymatic phosphorylation rates of this compound?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cofactor concentrations). Standardize assays using recombinantly expressed kinases and validated substrates (e.g., -labeled cytidine for competition studies). Cross-validate results with cellular uptake studies using radiolabeled compound .
Q. What experimental approaches clarify the role of the methoxymethyl group in metabolic stability versus cytotoxicity?
- Methodological Answer : Comparative studies with analogs lacking the methoxymethyl group (e.g., 5-Hydroxymethyl-dC) can isolate its contribution. Use metabolic profiling (e.g., -tracing) to track degradation pathways and cytotoxicity assays (e.g., Annexin V/PI staining) to correlate stability with cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
